molecular formula C6H9ClN2S2 B6350022 5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 91912-49-1

5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole

Cat. No.: B6350022
CAS No.: 91912-49-1
M. Wt: 208.7 g/mol
InChI Key: PYDNRWCQXLZTSZ-UHFFFAOYSA-N
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Description

5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole (CAS: 89641-65-6) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at positions 3 and 4. The chlorine atom at position 5 and the isobutyl sulfanyl group at position 3 contribute to its unique physicochemical and biological properties. Thiadiazoles are recognized for their diverse pharmacological applications, including antimicrobial, anticancer, and insecticidal activities . The substitution pattern on the thiadiazole ring significantly influences bioactivity, with modifications at positions 3 and 5 often enhancing selectivity and potency .

Properties

IUPAC Name

5-chloro-3-(2-methylpropylsulfanyl)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S2/c1-4(2)3-10-6-8-5(7)11-9-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDNRWCQXLZTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Thiosemicarbazide Formation : 2-Methylpropylamine reacts with carbon disulfide and hydrazine to form 2-methylpropyl thiosemicarbazide.

  • Acylation : The thiosemicarbazide is treated with 2-chloroacetyl chloride, yielding an intermediate acylated product.

  • Cyclization : Using polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), the acylated product undergoes intramolecular cyclization to form the thiadiazole ring.

Example Protocol

  • Reagents : 2-Methylpropyl thiosemicarbazide (1 eq), 2-chloroacetyl chloride (1.2 eq), PPA (3 eq).

  • Conditions : Reflux in dry toluene at 110°C for 6–8 hours.

  • Yield : ~65–70% after recrystallization from ethanol.

Key Considerations

  • Excess POCl₃ improves cyclization efficiency by acting as both a catalyst and dehydrating agent.

  • The chlorine atom at position 5 originates from the 2-chloroacetyl chloride, while the 2-methylpropylsulfanyl group is introduced via the thiosemicarbazide.

Post-Synthetic Thiolation of Preformed Thiadiazoles

An alternative strategy involves synthesizing 5-chloro-1,2,4-thiadiazole first, followed by introducing the 2-methylpropylsulfanyl group via nucleophilic substitution.

Step 1: Synthesis of 5-Chloro-1,2,4-Thiadiazole

  • Starting Material : Trichloroacetamidine reacts with trichloromethanesulfenyl chloride in methylene chloride under basic conditions (pH 7–9.5) to form 5-chloro-1,2,4-thiadiazole.

  • Conditions : 20–50°C, continuous flow reactor for scalability.

Step 2: Thiolation at Position 3

  • Reagents : 5-Chloro-1,2,4-thiadiazole (1 eq), 2-methylpropyl mercaptan (1.5 eq), potassium carbonate (2 eq).

  • Conditions : Reflux in acetonitrile for 12 hours.

  • Yield : ~55–60% after column chromatography.

Advantages

  • Permits modular synthesis, enabling late-stage diversification of the sulfanyl group.

  • Avoids challenges associated with regioselectivity during cyclization.

Oxidative Cyclization of Thiosemicarbazones

Oxidative cyclization using ferric chloride (FeCl₃) offers a single-step route to 1,2,4-thiadiazoles.

Procedure

  • Thiosemicarbazone Synthesis : Condense 2-methylpropyl isothiocyanate with 2-chloroacetohydrazide.

  • Cyclization : Treat the thiosemicarbazone with FeCl₃ in ethanol at 60°C for 4 hours.

  • Isolation : Filter and recrystallize from dichloromethane/hexane.

Yield : ~70–75%.

Mechanistic Insight
FeCl₃ facilitates oxidation of the thiosemicarbazone’s sulfur atom, promoting cyclization via radical intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Protocol

  • Reagents : 2-Methylpropyl thiosemicarbazide (1 eq), 2-chloroacetic acid (1 eq), POCl₃ (2 eq).

  • Conditions : Microwave at 150°C for 20 minutes.

  • Yield : ~80% after solvent evaporation.

Benefits

  • Energy-efficient and scalable.

  • Minimizes side reactions due to shorter exposure times.

Comparative Analysis of Methods

MethodStarting MaterialsKey ReagentsConditionsYield (%)
CyclizationThiosemicarbazide, 2-chloroacetyl chloridePPA/POCl₃Reflux, 6–8 h65–70
Post-Synthetic5-Chloro-thiadiazole, 2-methylpropyl mercaptanK₂CO₃Reflux, 12 h55–60
Oxidative CyclizationThiosemicarbazoneFeCl₃60°C, 4 h70–75
MicrowaveThiosemicarbazide, 2-chloroacetic acidPOCl₃150°C, 20 min80

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates in post-synthetic thiolation.

  • Methylene chloride is preferred for cyclization due to its low reactivity and ease of removal.

Temperature Control

  • Cyclization proceeds efficiently at 110°C, but exceeding 120°C risks decomposition.

  • Microwave methods require precise temperature monitoring to prevent charring.

Purification Techniques

  • Vacuum distillation isolates the product from high-boiling solvents like PPA.

  • Recrystallization from ethanol or hexane/dichloromethane mixtures ensures high purity.

Challenges and Solutions

  • Regioselectivity : Competing reactions may form 1,2,5-thiadiazole isomers. Using bulky reagents (e.g., 2-methylpropyl mercaptan) favors substitution at position 3.

  • Chlorine Retention : Harsh conditions may displace the C5 chlorine. Mild bases (e.g., K₂CO₃) prevent dechlorination during thiolation.

  • Scalability : Continuous flow reactors (as in Method 2) improve throughput and consistency for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or primary amines under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole exhibits notable antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can effectively inhibit the growth of various pathogenic microorganisms. For instance, derivatives were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential
Research indicates that thiadiazole derivatives can possess cytotoxic effects against cancer cell lines. For example, certain compounds have shown IC50 values in the low micromolar range against breast cancer and colon cancer cell lines . The mechanism behind this activity often involves apoptosis induction without cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology .

Anti-inflammatory Properties
Thiadiazole derivatives are also being explored for their anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models have demonstrated that these compounds can significantly reduce inflammation, comparable to standard anti-inflammatory drugs .

Agricultural Applications

Pesticide Development
The compound has been investigated for its potential use as a pesticide or herbicide. Its ability to interact with biological targets makes it a candidate for developing new agrochemicals that can effectively control pests while minimizing environmental impact.

Materials Science

Electronic and Optical Properties
Research into the materials science applications of thiadiazoles has revealed their potential in developing new materials with unique electronic or optical properties. These properties can be harnessed in various applications, including organic semiconductors and photonic devices.

Data Summary Table

Application Area Activity Key Findings
Medicinal ChemistryAntimicrobialEffective against S. aureus, MIC comparable to ciprofloxacin
AnticancerIC50 values in low micromolar range against cancer cells
Anti-inflammatorySignificant reduction in edema in animal models
AgriculturePesticide DevelopmentPotential for new agrochemicals
Materials ScienceElectronic/Optical PropertiesApplications in organic semiconductors

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of thiadiazole derivatives for their antibacterial activity using the disk diffusion method. Compounds showed inhibition rates between 58% and 91% against various bacterial strains, with MIC values indicating strong efficacy compared to established antibiotics .
  • Cytotoxicity Assessment : The cytotoxic properties of thiadiazole derivatives were assessed against several cancer cell lines. One derivative exhibited an IC50 value of 0.794 µM against breast cancer cells, indicating potent anticancer activity and suggesting further development for therapeutic use .
  • In Vivo Anti-inflammatory Study : In a controlled study using a rat model, a thiadiazole derivative was administered to assess its anti-inflammatory effects. Results indicated significant edema reduction compared to control groups treated with standard anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Insights

  • This may favor antimicrobial or insecticidal applications .
  • Trifluoromethyl Group (672-35-5) : The electron-withdrawing CF₃ group improves metabolic stability and may influence electronic properties, making it suitable for agrochemicals .
  • Chloromethyl Group (74461-64-6) : The reactive chloromethyl substituent is prone to nucleophilic substitution, useful in synthetic intermediates but poses safety risks .

Biological Activity

5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, potential applications in agriculture, and mechanisms of action.

Chemical Structure and Properties

The compound features a chlorine atom at the 5-position and a sulfanyl group at the 3-position, contributing to its unique reactivity and biological profile. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The mechanism of action typically involves apoptosis induction and cell cycle arrest. For example, derivatives have demonstrated IC50 values ranging from 0.28 to 10 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

Cell Line IC50 (μg/mL) Activity
MCF-70.28High
A5490.52High
HCT1163.29Moderate

Insecticidal and Fungicidal Activity

Thiadiazole derivatives are also being explored for their potential as insecticides and fungicides. Patents have documented their efficacy in agricultural applications, targeting pests and pathogens effectively while minimizing environmental impact .

The precise mechanism of action for this compound remains under investigation. However, it is believed that these compounds interact with specific molecular targets such as enzymes or receptors involved in cellular processes:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : They could modulate receptor activity that influences cell signaling pathways related to growth and survival.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxicity of various thiadiazole derivatives against multiple cancer cell lines, revealing that structural modifications significantly impacted their activity levels .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of thiadiazole compounds against resistant bacterial strains, demonstrating promising results that warrant further exploration .

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